1,3-Bis(isocyanatomethyl)cyclohexane
Overview
Description
1,3-Bis(isocyanatomethyl)cyclohexane is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis Optimization and Application in Industries
1,3-Bis(isocyanatomethyl)benzene, closely related to 1,3-Bis(isocyanatomethyl)cyclohexane, shows high-quality performance with excellent yellowing resistance and weather resistance. It is widely used in optical polymer composite materials, construction, automotive, and other industries. The study by Jianxun et al. (2018) focused on optimizing its synthesis through a non-phosgene green synthesis process, which is safer and more environmentally friendly (Jianxun et al., 2018).
2. Role in Rapid Synthesis of Polyurethanes
Hiroki et al. (2008) demonstrated the use of this compound in the rapid microwave-promoted synthesis of polyurethanes. This method significantly increases the molecular weights of the polyurethanes compared to conventional oil bath heating and uses a hydrocarbon compound as the solvent for clean polymerization without unfavorable coloration or gelation (Hiroki et al., 2008).
3. Advancements in Polyurethane Elastomers
Studies by Yamasaki et al. (2017) and Nozaki et al. (2017) have shown that polyurethane elastomers synthesized with trans-1,4-bis(isocyanatomethyl)cyclohexane (a variant of this compound) exhibit superior mechanical and thermal properties compared to existing diisocyanate-based polyurethanes. This advancement is attributed to the well-organized hard segment domains and the high symmetry of the diisocyanate molecule (Yamasaki et al., 2017); (Nozaki et al., 2017).
4. Impact on Liquid Crystalline Polyurethanes
Lin et al. (2000) discovered that novel thermotropic liquid crystalline polyurethanes, obtained from reactions with this compound, exhibited enantiotropism and high thermal stability. These polyurethanes showed better stability in mesophase due to stronger H-bonded urethane domains (Lin et al., 2000).
5. Development of Isocyanate-Free Poly(hydroxyurethane)
Cornille et al. (2016) synthesized a series of poly(hydroxyurethane) materials without using isocyanates like this compound. These materials displayed outstanding adhesion properties and were compared to traditional polyurethanes for potential applications in various materials (Cornille et al., 2016).
Mechanism of Action
Target of Action
This compound is a type of diisocyanate, which are known to react with compounds containing alcohol (hydroxyl) groups, such as polyols in the production of polyurethanes .
Mode of Action
1,3-Bis(isocyanatomethyl)cyclohexane, like other isocyanates, reacts with compounds containing active hydrogen atoms, such as water, alcohols, and amines . The reaction with water produces a primary amine and carbon dioxide. When it reacts with alcohols or amines, it forms urethanes or ureas, respectively .
Biochemical Pathways
Isocyanates in general are known to react with biological macromolecules, such as proteins and dna, potentially leading to cellular damage .
Pharmacokinetics
Isocyanates are generally rapidly absorbed and distributed in the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Exposure to isocyanates can lead to respiratory and dermal sensitization, leading to conditions such as asthma and dermatitis .
Action Environment
Environmental factors such as temperature, humidity, and pH can influence the reactivity and stability of this compound. For instance, higher temperatures can increase the rate of reaction with water or other nucleophiles, while high humidity can lead to the hydrolysis of the isocyanate group .
Properties
IUPAC Name |
1,3-bis(isocyanatomethyl)cyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-7-11-5-9-2-1-3-10(4-9)6-12-8-14/h9-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCLFFBWRKTMTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)CN=C=O)CN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Record name | 1,3-BIS(METHYLISOCYANATE)CYCLOHEXANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18115 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044933 | |
Record name | 1,3-Bis(isocyanatomethyl)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38661-72-2, 75138-76-0 | |
Record name | 1,3-BIS(METHYLISOCYANATE)CYCLOHEXANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18115 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,3-Bis(isocyanatomethyl)cyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38661-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Bis(isocyanatomethyl)cyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038661722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isocyanic acid, cyclohexane-1,3-diyldimethylenedi- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075138760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexane, 1,3-bis(isocyanatomethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Bis(isocyanatomethyl)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-bis(isocyanatomethyl)cyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.595 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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